依班膦酸钠
概述
描述
奥美拉唑是一种广泛使用的药物,主要用于治疗与胃酸分泌过多相关的疾病。 它是一种质子泵抑制剂,能有效降低胃酸分泌,因此可用于治疗胃食管反流病、消化性溃疡病和卓-艾综合征 . 奥美拉唑于 1978 年首次获得专利,并于 1988 年获准用于医疗用途 .
科学研究应用
生化分析
Biochemical Properties
Ibandronate Sodium interacts with hydroxyapatite, a naturally occurring mineral found in bones . It is taken into the bone where it binds to hydroxyapatite . The interaction with hydroxyapatite is crucial for its role in preventing and treating osteoporosis .
Cellular Effects
Ibandronate Sodium has significant effects on osteoclasts, the cells responsible for bone resorption . It inhibits the resorptive phase of bone turnover, effectively reducing the rate at which bone is broken down .
Molecular Mechanism
The mechanism of action of Ibandronate Sodium involves its uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, Ibandronate Sodium exerts its effects, inhibiting the resorptive activity of these cells .
Temporal Effects in Laboratory Settings
Ibandronate Sodium has a long half-life, up to 157 hours . This allows it to have long-term effects on cellular function, particularly in the context of bone resorption .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, Ibandronate Sodium’s effectiveness in preventing and treating osteoporosis suggests that it has a significant impact at the dosages used in clinical settings .
Metabolic Pathways
Ibandronate Sodium does not directly participate in metabolic pathways. By inhibiting bone resorption, it indirectly affects the metabolism of bone tissue .
Transport and Distribution
Ibandronate Sodium is distributed in the body through the bloodstream and is taken up by osteoclasts in the bone . Its distribution is primarily determined by the presence of hydroxyapatite, to which it binds .
Subcellular Localization
Once taken up by osteoclasts, Ibandronate Sodium is localized within these cells . Its localization is crucial for its ability to inhibit the resorptive activity of osteoclasts .
准备方法
合成路线和反应条件: 奥美拉唑的合成涉及几个关键步骤。 一种常用的方法是在钛络合物存在下,用氧化剂在有机溶剂中氧化 5-甲氧基-2-[(4-甲氧基-3,5-二甲基-2-吡啶基)甲基]硫代]-1H-苯并咪唑 . 另一种方法是使用钼酸铵和过氧化氢作为催化剂,在硫醚中间体的甲醇溶液中进行反应 .
工业生产方法: 奥美拉唑的工业生产通常采用一锅法,反应和精制在同一个溶剂体系中进行。这种方法通过减少操作步骤、降低能耗和时间成本来提高生产效率。 该工艺涉及控制温度和 pH 值以实现高产率和纯度 .
化学反应分析
反应类型: 奥美拉唑会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 涉及使用过氧化氢和钼酸铵等氧化剂.
还原: 通常涉及亚硫酸钠等还原剂.
取代: 在特定条件下,可以将各种取代基引入苯并咪唑环。
相似化合物的比较
奥美拉唑属于质子泵抑制剂类药物,其中包含几种其他化合物:
埃索美拉唑: 奥美拉唑的更稳定、更有效的对映异构体.
兰索拉唑: 功能相似,但药代动力学特性不同.
泮托拉唑: 以其更长的作用时间和略微不同的副作用特征而闻名.
雷贝拉唑: 与奥美拉唑相比,起效更快.
属性
CAS 编号 |
138844-81-2 |
---|---|
分子式 |
C9H23NNaO7P2 |
分子量 |
342.22 g/mol |
IUPAC 名称 |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |
InChI 键 |
WQVSHLXLXKMYEW-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
规范 SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
138844-81-2 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
同义词 |
(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?
A1: Ibandronate sodium, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].
Q2: How does the inhibition of FPPS by Ibandronate sodium affect osteoclasts?
A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].
Q3: Beyond its effects on osteoclasts, does Ibandronate sodium have other notable downstream effects?
A3: Research suggests that Ibandronate sodium may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, Ibandronate sodium has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].
Q4: What is the molecular formula and weight of Ibandronate sodium?
A4: Ibandronate sodium has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.
Q5: How stable is Ibandronate sodium under different storage conditions?
A6: Ibandronate sodium exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].
Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of Ibandronate sodium formulations?
A7: Researchers have explored the encapsulation of Ibandronate sodium within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.
Q7: How is Ibandronate sodium administered, and what is its typical pharmacokinetic profile?
A8: Ibandronate sodium can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].
Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ibandronate sodium?
A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.
Q9: What preclinical models have been used to investigate the efficacy of Ibandronate sodium?
A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of Ibandronate sodium. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of Ibandronate sodium on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].
Q10: What clinical evidence supports the use of Ibandronate sodium in treating osteoporosis?
A11: Clinical trials have demonstrated the efficacy of Ibandronate sodium in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].
Q11: What are the known safety and toxicity concerns associated with Ibandronate sodium?
A12: While generally well-tolerated, Ibandronate sodium, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.
Q12: What analytical techniques are commonly employed for the quantification and quality control of Ibandronate sodium in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and control of Ibandronate sodium in pharmaceutical preparations. These include:
- RP-HPLC: This technique offers high sensitivity and accuracy for quantifying Ibandronate sodium in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
- Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in Ibandronate sodium bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
- UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating Ibandronate sodium in pharmaceutical dosage forms [].
Q13: Have these analytical methods been validated for their intended use in Ibandronate sodium analysis?
A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.
Q14: Are there alternative treatments for osteoporosis, and how does Ibandronate sodium compare in terms of efficacy and safety?
A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. Ibandronate sodium offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].
Q15: How has the research on Ibandronate sodium contributed to the field of bone health and osteoporosis treatment?
A16: The development and research on Ibandronate sodium have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。